2-Bromoquinolin-3-amine chemical properties and structure
2-Bromoquinolin-3-amine chemical properties and structure
An In-depth Technical Guide to 2-Bromoquinolin-3-amine: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromoquinolin-3-amine (CAS No. 17127-83-2), a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it features two key reactive sites—a nucleophilic amino group and a synthetically versatile bromo substituent—making it an invaluable precursor for the development of complex molecular architectures. This document details its core physicochemical properties, outlines robust synthetic and derivatization protocols with mechanistic insights, and explores its applications in the synthesis of novel therapeutic agents and functional materials. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific endeavors.
Introduction: The Quinoline Scaffold and the Strategic Importance of 2-Bromoquinolin-3-amine
The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific arrangement of substituents on this heterocyclic system dictates its pharmacological profile. 2-Bromoquinolin-3-amine emerges as a particularly strategic intermediate. The C2-bromo group is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and alkynyl moieties.[3] Concurrently, the C3-amino group serves as a handle for amide bond formation, alkylation, or as a directing group, enabling the construction of fused heterocyclic systems. This dual reactivity allows for the systematic and efficient exploration of chemical space around the quinoline scaffold, facilitating the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Molecular Structure and Physicochemical Properties
2-Bromoquinolin-3-amine is a quinoline derivative with a bromine atom at the C2 position and an amine group at the C3 position. Its systematic IUPAC name is 2-bromoquinolin-3-amine.
Caption: Chemical structure of 2-Bromoquinolin-3-amine.
The key physicochemical properties of 2-Bromoquinolin-3-amine are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 17127-83-2 | [4][5] |
| Molecular Formula | C₉H₇BrN₂ | [5] |
| Molecular Weight | 223.07 g/mol | [5] |
| Appearance | Off-white to yellow powder/crystal | [6] |
| Boiling Point | 345.6 °C at 760 mmHg | [4] |
| Density | 1.649 g/cm³ | [4] |
| LogP | 3.16 | [4] |
| Storage | 2-8°C, Keep in dark place, inert atmosphere | [7] |
Synthesis and Mechanistic Insights
The synthesis of 2-amino-3-bromoquinolines can be achieved through various strategies, often involving cyclization reactions of appropriately substituted precursors.[8] A common conceptual approach involves the construction of the quinoline ring followed by functionalization, or the use of pre-functionalized building blocks that cyclize to form the desired product.
One plausible synthetic route is the cyclization of an ortho-substituted gem-dibromoolefin, which can be formed from a corresponding 2-aminobenzaldehyde derivative. This method provides a direct entry to the 2-amino-3-bromoquinoline core.
Experimental Protocol: Synthesis via Cyclization
This protocol is a representative procedure based on established methodologies for quinoline synthesis.[8] Optimization may be required based on specific substrate and laboratory conditions.
Step 1: Synthesis of the gem-dibromoolefin precursor
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To a solution of 2-aminobenzaldehyde (1.0 eq) in an appropriate solvent like dichloromethane (DCM), add carbon tetrabromide (1.2 eq) and triphenylphosphine (2.4 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the corresponding ortho-substituted gem-dibromoolefin.
Step 2: Cyclization to 2-Bromoquinolin-3-amine
-
Dissolve the gem-dibromoolefin precursor (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add a nitrogen source, such as sodium azide (NaN₃, 1.5 eq), and a copper(I) catalyst (e.g., CuI, 10 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Perform an aqueous work-up by diluting the mixture with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 2-Bromoquinolin-3-amine.
Causality and Rationale: The first step, a Wittig-type reaction, efficiently converts the aldehyde into a gem-dibromoalkene. In the second step, the copper-catalyzed cyclization with a nitrogen source is a powerful method for forming the heterocyclic ring. The ortho-amino group of the starting material participates in an intramolecular cyclization, leading to the formation of the quinoline core with the desired substitution pattern.
Chemical Reactivity and Derivatization
The synthetic utility of 2-Bromoquinolin-3-amine stems from the orthogonal reactivity of its two functional groups.
Caption: Key derivatization pathways for 2-Bromoquinolin-3-amine.
Reactions at the C2-Bromo Position
The electron-deficient nature of the quinoline ring, particularly at the C2 position, makes the bromo substituent an excellent leaving group in palladium-catalyzed cross-coupling reactions.[9]
-
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling with boronic acids or esters. It is a robust method for introducing aryl or heteroaryl substituents at the C2 position.[3]
-
Sonogashira Coupling: Enables the formation of C-C bonds with terminal alkynes, providing access to 2-alkynyl-3-aminoquinoline derivatives.[10]
-
Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, converting the bromo group into a substituted amine.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromoquinolin-3-amine (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 2-aryl-quinolin-3-amine product.
Self-Validating System: The success of the protocol relies on the careful exclusion of oxygen, which can deactivate the palladium catalyst. The choice of base is critical; it activates the boronic acid and neutralizes the acid formed during the reaction. The phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle.
Reactions at the C3-Amino Position
The amino group is nucleophilic and can undergo a variety of common amine reactions.[11][12]
-
Acylation: Reacts with acid chlorides or anhydrides to form stable amides.
-
Alkylation: Can be alkylated using alkyl halides, though polyalkylation can be an issue.[13] Reductive amination offers a more controlled method for mono-alkylation.
-
Diazotization: Can be converted to a diazonium salt, which can then be substituted to introduce other functional groups (e.g., -OH, -CN, halogens).
Applications in Drug Discovery and Materials Science
The 2-Bromoquinolin-3-amine scaffold is a cornerstone for building molecules with significant biological potential. Derivatives have been investigated for a range of therapeutic applications.
Caption: Role as a versatile building block in drug discovery.
-
Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines.[3] The ability to functionalize both the C2 and C3 positions allows for the synthesis of compounds that can interact with multiple binding sites on biological targets like kinases or DNA.
-
Antimicrobial and Antimalarial Drugs: The quinoline ring is famously the core of antimalarial drugs like chloroquine.[14] Novel derivatives are continuously being explored to combat drug-resistant strains of bacteria and parasites.
-
Materials Science: The rigid, planar quinoline structure, when appropriately functionalized, can be incorporated into organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.[6]
Spectroscopic Characterization
Unambiguous identification of 2-Bromoquinolin-3-amine is achieved through a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H4) and benzene ring (H5, H8) will show distinct chemical shifts and coupling patterns. The amine protons (-NH₂) will appear as a broad singlet. |
| ¹³C NMR | Nine distinct signals for the carbon atoms. The carbon bearing the bromine (C2) will be significantly shifted. |
| Mass Spec (EI/ESI) | A characteristic molecular ion peak pair (M⁺ and M+2⁺) with an approximate 1:1 intensity ratio, confirming the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[15] The molecular ion would appear at m/z ≈ 222 and 224. |
| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹), C=N and C=C stretching bands for the quinoline ring system (approx. 1500-1650 cm⁻¹), and a C-Br stretching band (approx. 500-600 cm⁻¹). |
Safety and Handling
As with any laboratory chemical, 2-Bromoquinolin-3-amine should be handled with appropriate care. The following information is based on data for structurally related compounds.[16][17][18]
| Hazard Category | Description & Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332). Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[16][17] |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. (H315, H319). Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16][18] |
| Respiratory Irritation | May cause respiratory irritation. (H335). IF INHALED: Remove person to fresh air and keep comfortable for breathing.[18] |
| Handling & Storage | Use under a chemical fume hood. Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[17][19] |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[16] |
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